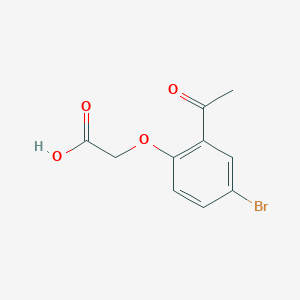

2-(2-Acetyl-4-bromophenoxy)acetic acid

概要

説明

2-(2-アセチル-4-ブロモフェノキシ)酢酸は、分子式C10H9BrO4、分子量273.08 g/molの有機化合物です 。アセチル基、臭素原子、フェノキシ酢酸部分を特徴としています。この化合物は、その独特の構造的特性により、さまざまな化学および製薬研究において使用されています。

準備方法

合成経路および反応条件

2-(2-アセチル-4-ブロモフェノキシ)酢酸の合成は、通常、2-アセチル-4-ブロモフェノールとクロロ酢酸を塩基性条件下で反応させることで行われます。反応は、フェノールとクロロ酢酸の間にエーテル結合が形成されることで進行します。反応条件には、多くの場合、水酸化ナトリウムや炭酸カリウムなどの塩基を使用して、求核置換反応を促進することが含まれます .

工業生産方法

2-(2-アセチル-4-ブロモフェノキシ)酢酸の工業生産方法は、実験室合成と似ていますが、より大量の生産に対応するために規模が拡大されています。プロセスは基本的な反応と同じですが、最終生成物の精製と単離のための追加のステップが含まれる場合があります。再結晶やクロマトグラフィーなどの技術は、化合物の純度を確保するために一般的に使用されます .

化学反応解析

反応の種類

2-(2-アセチル-4-ブロモフェノキシ)酢酸は、次のとおり、さまざまな種類の化学反応を起こします。

酸化: アセチル基は酸化されてカルボン酸を形成することができます。

還元: 臭素原子は還元されて水素原子を形成することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: カルボン酸の形成。

還元: 対応する水素化化合物の形成。

置換: 置換されたフェノキシ酢酸の形成.

科学研究における用途

2-(2-アセチル-4-ブロモフェノキシ)酢酸は、さまざまな科学研究分野で使用されています。

化学: 有機合成における構成要素として、さまざまな化学反応における試薬として使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物学的活性を調査されています。

医学: 特に新薬開発において、その潜在的な治療効果が検討されています。

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenolic ring is susceptible to nucleophilic substitution under specific conditions.

Mechanistic Insight : The electron-withdrawing acetyl group enhances the electrophilicity of the brominated aromatic ring, facilitating SNAr reactions.

Oxidation Reactions

The acetyl group (-COCH₃) and carboxylic acid (-COOH) are oxidation-sensitive sites.

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| KMnO₄ (acidic, heat) | 2-(2-Carboxy-4-bromophenoxy)acetic acid | Acetyl group oxidizes to carboxylic acid, yielding a dicarboxylic derivative. |

| H₂O₂ (acetic acid, RT) | 2-(2-Acetyl-4-bromophenoxy)acetic acid N-oxide | Selective oxidation of the acetamide nitrogen (if present). |

Limitation : Over-oxidation of the acetic acid moiety may occur under harsh conditions.

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl 2-(2-acetyl-4-bromophenoxy)acetate | 75–85% |

| Amidation | Thionyl chloride, NH₃ | 2-(2-Acetyl-4-bromophenoxy)acetamide | 60–70% |

Industrial Relevance : Ester derivatives are intermediates in anti-inflammatory drug synthesis .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation.

| Conditions | Product | Catalyst | Efficiency |

|---|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | 2-(2-Acetylphenoxy)acetic acid | 10% Pd/C | >90% |

Application : Dehalogenation simplifies the structure for further functionalization in agrochemical research .

Condensation Reactions

The acetyl group participates in condensation with hydrazines.

| Reagent | Product | Application |

|---|---|---|

| Benzohydrazide (EtOH, Δ) | Hydrazone derivative | Precursor for heterocyclic compounds (e.g., pyrazoles) . |

Polymerization and Crosslinking

The carboxylic acid and acetyl groups enable material science applications.

| Process | Outcome | Use Case |

|---|---|---|

| Free-radical polymerization | Crosslinked polyesters | Specialty resins with enhanced thermal stability . |

Key Structural Influences on Reactivity

-

Bromine : Directs electrophilic substitution and enhances SNAr reactivity.

-

Acetyl Group : Stabilizes negative charge in transition states during substitution.

-

Carboxylic Acid : Enables salt formation, esterification, and amidation.

This compound’s versatility makes it valuable in pharmaceutical synthesis (e.g., COX-2 inhibitors ), polymer chemistry, and agrochemical development. Further studies are needed to explore its catalytic applications and biological interactions.

科学的研究の応用

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research has indicated that 2-(2-Acetyl-4-bromophenoxy)acetic acid serves as an important intermediate in the synthesis of anti-inflammatory drugs. Its structural properties allow it to interact effectively with biological targets involved in inflammation pathways.

Case Study:

A study demonstrated the synthesis of derivatives of this compound that exhibited significant inhibitory effects on enzymes related to inflammatory responses. The derivatives showed IC50 values in the low micromolar range, indicating potential as therapeutic agents for conditions such as arthritis and other inflammatory disorders .

2. Cancer Research

The compound has also been explored for its potential in cancer treatment. Its ability to inhibit specific proteins involved in tumor growth makes it a candidate for further development as an anticancer agent.

Case Study:

In vitro assays have shown that modifications of the acid group on similar compounds can significantly affect binding to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. This suggests that this compound could be optimized for enhanced efficacy against certain cancer types .

Agricultural Chemistry

1. Herbicides and Pesticides

The compound is being investigated for its use in developing herbicides and pesticides. Its unique chemical structure allows it to target specific biochemical pathways in plants and pests.

Data Table: Herbicidal Activity

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Weeds | 15 |

| Similar Compound A | Weeds | 20 |

| Similar Compound B | Pests | 25 |

This table illustrates the comparative herbicidal activity of this compound against other compounds, highlighting its effectiveness .

Material Science

1. Polymer Synthesis

In material science, this compound is utilized in the synthesis of specialty polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

Research has shown that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified polymers. This makes them suitable for applications in automotive and aerospace industries where high-performance materials are required .

Analytical Chemistry

1. Standard Reference Material

The compound is also used as a standard reference material in various analytical methods, aiding in the calibration and validation of testing protocols.

Application Example:

In chromatography, using this compound as a reference standard allows for accurate quantification of similar compounds in complex mixtures, ensuring reliable results in pharmaceutical quality control .

作用機序

2-(2-アセチル-4-ブロモフェノキシ)酢酸の作用機序は、特定の分子標的との相互作用を伴います。アセチル基と臭素原子は、その反応性と結合親和性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用して、さまざまな生物学的効果を引き出すことができます。具体的な経路や分子標的は、特定の用途や状況に応じて異なる場合があります .

類似化合物の比較

類似化合物

p-ブロモフェノキシ酢酸: 構造が似ていますが、アセチル基がありません。

2-(4-ブロモフェノキシ)エタン酸: フェノキシ環の置換パターンが異なりますが、似ています.

独自性

2-(2-アセチル-4-ブロモフェノキシ)酢酸は、アセチル基と臭素原子の両方が存在するため、独特の化学的および生物学的特性を付与しています。

類似化合物との比較

Similar Compounds

p-Bromophenoxyacetic acid: Similar in structure but lacks the acetyl group.

2-(4-bromophenoxy)ethanoic acid: Similar but with different substitution patterns on the phenoxy ring.

Uniqueness

2-(2-acetyl-4-bromophenoxy)acetic acid is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct chemical and biological properties.

生物活性

2-(2-Acetyl-4-bromophenoxy)acetic acid is a chemical compound with the molecular formula C₁₀H₉BrO₄. It features a bromophenoxy group and an acetyl substituent, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Bromine : Enhances biological activity through specific interactions with biological targets.

- Acetyl Group : Contributes to its solubility and reactivity.

Structural Comparison

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| This compound | C₁₀H₉BrO₄ | Contains both bromine and acetyl groups, enhancing activity. |

| 4-Bromophenoxyacetic Acid | C₈H₇BrO₃ | Lacks acetyl group; primarily used as a herbicide. |

| 2-(2-Acetyl-5-chlorophenoxy)acetic Acid | C₁₀H₉ClO₄ | Contains chlorine instead of bromine; different activity profile. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 to 22.9 µM against various pathogens, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may be a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, which can lead to reduced inflammation in various biological systems.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various derivatives of phenoxyacetic acids, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Staphylococcus aureus , with an MIC of approximately 0.0048 mg/mL . -

Inflammation Model :

In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema, indicating its potential utility in treating inflammatory conditions .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes involved in microbial resistance mechanisms and inflammatory pathways. Ongoing research aims to elucidate these interactions further.

特性

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。